Structural Differentiation from Pyrazolo[1,5-a]pyrimidine Carbonic Anhydrase Inhibitors
A closely related series of pyrazolo[1,5-a]pyrimidine sulfonamides was evaluated against a panel of human carbonic anhydrase (hCA) isoforms. The most potent analog, compound 7a, displayed K_i values of 26.4 and 23.0 nM for hCA II and IX, respectively [1]. In contrast, the target compound features a distinct N-6 sulfamoyl linkage to a methyl carbamate moiety, a pharmacophore absent in the reference series. This structural insertion is predicted to alter the tail-group interactions within the enzyme active site, potentially shifting isoform selectivity and offering a differentiation pathway for projects seeking selectivity profiles orthogonal to known sulfonamide inhibitors. Direct comparative activity data is not yet publicly available.
| Evidence Dimension | Isoform-selective enzyme inhibition |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Compound 7a (ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate sulfonamide); hCA II K_i = 26.4 nM, hCA IX K_i = 23.0 nM |
| Quantified Difference | Cannot be quantified; structural difference involves replacement of the tail group |
| Conditions | In vitro stopped-flow CO2 hydration assay on recombinant human CA isoforms |
Why This Matters
The unique methyl carbamate tail provides a distinct chemical starting point for probing selectivity against therapeutically relevant carbonic anhydrase isoforms like hCA IX and XII.
- [1] Gumus, A., Bozdag, M., Angeli, A., Peat, T.S., Carta, F., Supuran, C.T., Selleri, S. (2021) Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 49, 128309. View Source
